2-Methyl-4-penten-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

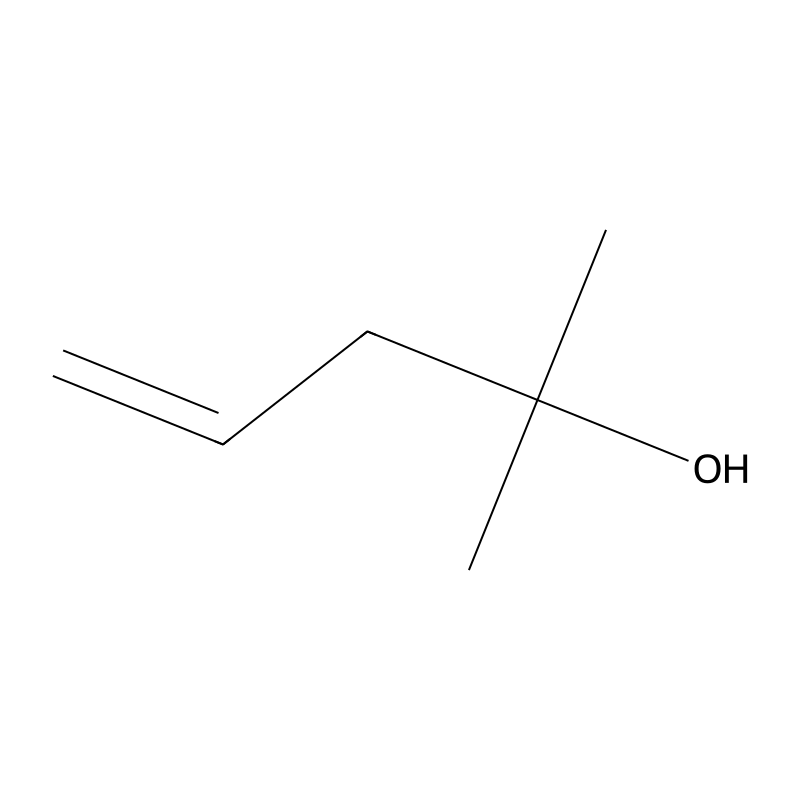

2-Methyl-4-penten-2-ol is an organic compound with the molecular formula C₆H₁₂O and a molecular weight of approximately 100.1589 g/mol. It is characterized by a double bond between the second and third carbon atoms and a hydroxyl group (-OH) attached to the second carbon. This compound is also known by several other names, including 4-Penten-2-ol, 2-methyl, and 1-Pentene-4-ol, 4-methyl. The structure features a branched alkene, which contributes to its unique reactivity and properties .

1. Oxidation:

This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

2. Reduction:

It can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.

3. Substitution:

Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups, depending on the nucleophile used.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Mild to moderate conditions Reduction Lithium aluminum hydride Anhydrous conditions Substitution Hydrochloric acid, Sodium hydroxide Varies by nucleophile

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Mild to moderate conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Hydrochloric acid, Sodium hydroxide | Varies by nucleophile |

The biological activity of 2-Methyl-4-penten-2-ol involves its interaction with specific molecular targets within biological systems. While detailed pathways are still under investigation, it is believed that this compound may modulate certain signaling pathways involved in cellular processes. Its potential effects on enzymes and receptors suggest that it could have applications in pharmacology or biochemistry.

Various synthesis methods exist for producing 2-Methyl-4-penten-2-ol:

1. Reaction of Isobutene with Formaldehyde:

One common method involves the reaction of isobutene with formaldehyde in the presence of a catalyst, typically under mild conditions (0°C to 50°C).

2. Industrial Production:

In industrial settings, continuous flow reactors are often employed for large-scale production, utilizing acidic ion-exchange resins as catalysts to ensure consistent quality and yield.

3. Novel One-Step Process:

Recent research has indicated a one-step synthesis using a mixture of benzene and tetrahydrofuran as solvents, achieving high yields (up to 81.3%) under optimized conditions.

2-Methyl-4-penten-2-ol has several notable applications:

- Chemical Intermediate: It serves as a precursor for synthesizing various organic compounds.

- Fragrance and Flavor Industry: Its unique odor profile makes it valuable in formulations for perfumes and flavorings.

- Pharmaceuticals: Potential use in drug development due to its biological activity .

Several compounds share structural similarities with 2-Methyl-4-penten-2-ol:

| Compound Name | Structure | Notable Differences |

|---|---|---|

| 4-Penten-2-ol | C₆H₁₂O | Lacks the additional methyl group present in 2-Methyl-4-penten-2-ol, affecting reactivity. |

| 2-Methyl-3-buten-2-ol | C₆H₁₂O | Different bonding arrangement leads to variations in chemical behavior. |

| 2-Methyl-4-pentyn-2-ol | C₇H₁₄O | Contains a triple bond which alters its reactivity compared to 2-Methyl-4-penten-2-ol. |

Uniqueness

The uniqueness of 2-Methyl-4-penten-2-ol lies in its specific structure, which imparts distinct chemical and physical properties that differentiate it from similar compounds. The presence of an additional methyl group influences its reactivity and applications significantly compared to its analogs .

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant